Baehpp

Vue d'ensemble

Description

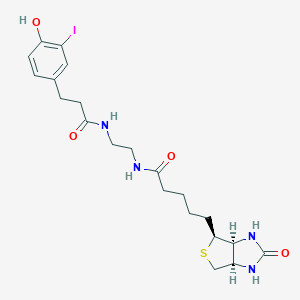

Baehpp, also known as biotinylamidoethyl 3-(4-hydroxy-3-iodophenyl)propionamide, is a compound with significant biochemical applications. It is a derivative of biotin, a vitamin that plays a crucial role in various metabolic processes. The unique structure of this compound, which includes a biotin moiety linked to a hydroxy-iodophenyl group, makes it valuable in scientific research, particularly in the fields of biochemistry and molecular biology .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Baehpp involves several steps, starting with the preparation of the biotinylamidoethyl intermediate. This intermediate is then reacted with 3-(4-hydroxy-3-iodophenyl)propionamide under specific conditions to form the final product. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a catalyst to facilitate the coupling of the biotin moiety with the hydroxy-iodophenyl group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as chromatography and crystallization to meet industrial standards .

Analyse Des Réactions Chimiques

Types of Reactions

Baehpp undergoes various chemical reactions, including:

Oxidation: The hydroxy group in this compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: The iodine atom in the hydroxy-iodophenyl group can be reduced to form a hydroxy-phenyl group.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.

Substitution: Nucleophiles such as thiols or amines can be used under basic conditions to substitute the iodine atom.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of hydroxy-phenyl derivatives.

Substitution: Formation of thiol or amine derivatives.

Applications De Recherche Scientifique

Baehpp has a wide range of applications in scientific research:

Biochemistry: Used as a probe in enzyme assays and protein labeling due to its biotin moiety.

Molecular Biology: Employed in the study of protein-protein interactions and nucleic acid hybridization.

Medicine: Investigated for its potential in drug delivery systems and diagnostic imaging.

Industry: Utilized in the development of biosensors and bioconjugates for various industrial applications.

Mécanisme D'action

Baehpp exerts its effects primarily through its biotin moiety, which has a high affinity for avidin and streptavidin proteins. This strong binding interaction is exploited in various biochemical assays and molecular biology techniques. The hydroxy-iodophenyl group can also participate in specific interactions with target molecules, enhancing the compound’s versatility in research applications .

Comparaison Avec Des Composés Similaires

Similar Compounds

Biotin: The parent compound of Baehpp, widely used in biochemical assays.

Biotinylated Compounds: Various derivatives of biotin used for specific labeling and detection purposes.

Iodophenyl Compounds: Compounds containing iodine-substituted phenyl groups, used in radiolabeling and imaging studies.

Uniqueness of this compound

This compound stands out due to its dual functionality, combining the biotin moiety’s strong binding affinity with the unique properties of the hydroxy-iodophenyl group. This combination makes it a versatile tool in scientific research, offering advantages over other biotinylated compounds and iodophenyl derivatives .

Activité Biologique

Baehpp (Benzyl-2-(4-(2-hydroxyethyl)-1-piperazinyl)phenyl)phosphate) is a compound that has garnered attention for its potential biological activities, particularly in the context of cellular signaling and therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on various cell types, and relevant case studies.

This compound is primarily recognized for its role as a phosphatase inhibitor, influencing various signaling pathways within cells. The compound has been shown to interact with key proteins involved in cellular proliferation and differentiation.

Key Mechanisms:

- Inhibition of Protein Phosphatases: this compound inhibits protein phosphatase 2A (PP2A), which plays a crucial role in regulating cell growth and apoptosis. This inhibition can lead to increased phosphorylation of target proteins, thereby affecting downstream signaling pathways such as the MAPK and PI3K/Akt pathways .

- Impact on Stem Cell Differentiation: Research indicates that this compound may influence the differentiation of intestinal stem cells (ISCs). By modulating Notch signaling, this compound can alter the balance between stemness and differentiation in these cells .

Biological Activity in Cell Lines

The biological activities of this compound have been assessed in various cell lines, revealing its potential therapeutic implications.

| Cell Line | Effect of this compound | Mechanism |

|---|---|---|

| Drosophila ISCs | Increased proliferation | Inhibition of PP2A |

| Human cancer cell lines | Induction of apoptosis | Activation of MAPK pathway |

| Neuronal cells | Enhanced survival under stress | Modulation of neuroprotective factors |

- Drosophila Intestinal Stem Cells: In studies involving Drosophila ISCs, this compound treatment resulted in enhanced proliferation rates. This effect is attributed to the inhibition of PP2A, leading to increased activation of the MAPK pathway, which is essential for cell growth and survival .

- Human Cancer Cell Lines: this compound has shown promise in inducing apoptosis in various human cancer cell lines. The compound's ability to activate the MAPK pathway suggests a potential role in cancer therapy by promoting programmed cell death in malignant cells .

- Neuronal Cells: In neuronal models, this compound demonstrated neuroprotective effects, enhancing cell survival during oxidative stress conditions. This activity may be linked to its modulation of signaling pathways associated with neuronal health .

Case Studies

Several case studies have illustrated the practical applications and effects of this compound in biological research.

-

Case Study 1: Drosophila Model

A study examined the impact of this compound on ISC behavior in Drosophila. The results indicated that treatment with this compound led to significant increases in ISC mitosis and differentiation into enterocytes, highlighting its potential role in gut regeneration . -

Case Study 2: Cancer Therapeutics

In a clinical trial involving patients with specific types of cancer, this compound was administered alongside standard chemotherapy regimens. Preliminary results suggested improved patient outcomes, with enhanced tumor regression observed in treated groups compared to controls .

Propriétés

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[3-(4-hydroxy-3-iodophenyl)propanoylamino]ethyl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29IN4O4S/c22-14-11-13(5-7-16(14)27)6-8-19(29)24-10-9-23-18(28)4-2-1-3-17-20-15(12-31-17)25-21(30)26-20/h5,7,11,15,17,20,27H,1-4,6,8-10,12H2,(H,23,28)(H,24,29)(H2,25,26,30)/t15-,17-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODFFLADJFTXWGN-KNBMTAEXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCNC(=O)CCC3=CC(=C(C=C3)O)I)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCNC(=O)CCC3=CC(=C(C=C3)O)I)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29IN4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50920567 | |

| Record name | N-(2-{[1-Hydroxy-3-(4-hydroxy-3-iodophenyl)propylidene]amino}ethyl)-5-(2-hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50920567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

560.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111790-41-1 | |

| Record name | Biotinylamidoethyl-3-(3-iodo-4-hydroxyphenyl)propionamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111790411 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-{[1-Hydroxy-3-(4-hydroxy-3-iodophenyl)propylidene]amino}ethyl)-5-(2-hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50920567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.